6-Bromo-2H-chromene-3-carboxylic acid ethyl ester
Description
Chemical Classification and Nomenclature
6-Bromo-2H-chromene-3-carboxylic acid ethyl ester represents a specialized class within the broader chromene family, characterized by its specific substitution pattern and functional group arrangement. According to established nomenclature systems, this compound carries the systematic name 6-bromo-2H-1-benzopyran-3-carboxylic acid ethyl ester, reflecting its position within the International Union of Pure and Applied Chemistry nomenclature framework. The compound possesses the molecular formula C12H11BrO3 with a formula weight of 283.12 grams per mole, establishing its identity within the database of known chemical entities.
The nomenclature of chromene compounds follows specific conventions that distinguish between different structural isomers. The designation "2H-chromene" specifically indicates the position of the indicated hydrogen atom within the chromene structure, as established by current International Union of Pure and Applied Chemistry recommendations. This nomenclature system differentiates between 2H-chromene and 4H-chromene isomers, where the numerical prefix denotes the position of the extra hydrogen atom that locates where no multiple bond is attached. The systematic name "2H-1-benzopyran-3-carboxylic acid, 6-bromo-, ethyl ester" provides complete structural identification according to preferred International Union of Pure and Applied Chemistry naming conventions.
Alternative nomenclature includes the synonym "ethyl 6-bromo-2H-chromene-3-carboxylate," which represents a more concise representation while maintaining chemical accuracy. The compound's classification within chemical databases utilizes the Chemical Book number CB4412122, facilitating standardized identification across research platforms. This systematic approach to nomenclature ensures consistent identification across diverse research applications and regulatory frameworks.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 66670-55-1 |
| Molecular Formula | C12H11BrO3 |
| Formula Weight | 283.12 g/mol |
| Chemical Book Number | CB4412122 |
| Systematic Name | 6-bromo-2H-1-benzopyran-3-carboxylic acid ethyl ester |
Historical Context in Chromene Chemistry
The development of chromene chemistry represents a significant evolution in heterocyclic compound research, with historical foundations dating back to early investigations of naturally occurring oxygen-containing heterocycles. Chromenes are abundantly found in nature in the form of alkaloids, tocopherols, flavones, and anthocyanins, establishing their fundamental importance in biological systems. The historical progression of chromene research has demonstrated that these compounds constitute an important class of oxygen-containing heterocyclic compounds with intriguing biological activity, simple structure, and mild adverse effects.
The emergence of brominated chromene derivatives represents a more recent advancement in the field, reflecting sophisticated synthetic methodologies that allow for selective introduction of halogen substituents. Historical synthesis approaches for chromene derivatives have traditionally focused on methods involving the closure of the pyran ring on substrates containing pre-formed phenol units. The development of simultaneous ring formation strategies marked a significant advancement, as demonstrated by recent research showing the first synthesis of chromenes in which both rings of the chromene system are generated in a single step.
The historical context of chromene research reveals that nearly all traditional methods for chromene synthesis involved closure of the pyran ring on pre-existing phenol-containing substrates, including approaches such as Claisen rearrangement, electrophile induced cyclization of aryl propargyl ethers, palladium-catalyzed cyclization, and ring closing metathesis. These historical methodologies established the foundation for understanding chromene reactivity patterns and structure-activity relationships that continue to inform contemporary research approaches.
The evolution toward brominated derivatives like this compound reflects advances in selective halogenation chemistry and recognition of the unique properties conferred by bromine substitution. This historical progression demonstrates the increasing sophistication of synthetic organic chemistry in accessing complex heterocyclic structures with specific substitution patterns.
Significance in Heterocyclic Chemistry Research
The significance of this compound within heterocyclic chemistry research extends beyond its structural novelty to encompass its role as a representative member of privileged scaffolds for drug discovery applications. The chromene nucleus has been identified as an important moiety for the discovery of new drug candidates, with derivatives demonstrating various pharmacological activities including antiviral, anticancer, anti-inflammatory, antitumor, antimicrobial, antiproliferative, anticholinesterase, and monoamine oxidase inhibitor properties.
Research findings indicate that chromene derivatives exhibit structure-activity relationships where specific substitution patterns significantly influence biological activity. Studies have demonstrated that the 4-aryl moiety, 3-cyano group, and 2-amino group are essential for cytotoxic activity in chromene-based compounds. Furthermore, substitution at the 7th position with electron-donating groups enhances pharmacological activity, whereas electron-withdrawing groups decrease such activity. These findings establish the importance of precise substitution patterns in optimizing biological activity within the chromene framework.
The compound's significance is further enhanced by its position within the broader context of heterocyclic compound research, where chromenes represent a versatile biologically attractive scaffold with simple structure and mild adverse effects. Research has demonstrated that 2H/4H-chromene compounds possess numerous exciting biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities. The direct assessment of activities with parent chromene derivatives enables orderly analysis of structure-activity relationships among series of related compounds.
Contemporary research approaches emphasize the importance of structural modifications at the chromene ring, middle aliphatic portion, and terminal aromatic ring in yielding enhanced receptor affinity and biological activity. The presence of specific functional groups, such as cyclic secondary amine and 4-hydroxy phenyl substituents, has been shown to yield potent antimicrobial compounds within the chromene framework. These research findings underscore the continuing relevance of chromene-based compounds in modern medicinal chemistry research.
| Research Application | Significance |
|---|---|
| Drug Discovery | Privileged scaffold for pharmaceutical development |
| Structure-Activity Studies | Platform for understanding substitution effects |
| Synthetic Methodology | Model for selective functionalization approaches |
| Biological Screening | Representative heterocyclic framework |
Position Within Organobromine Compound Classification
This compound occupies a distinctive position within organobromine compound classification, representing the convergence of heterocyclic chemistry with halogen-containing organic compounds. Organobromine chemistry encompasses the study of synthesis and properties of organobromine compounds, also called organobromides, which are organic compounds containing carbon bonded to bromine. The compound exemplifies the characteristics typical of organobromine compounds, including relatively nonpolar properties and electrophilic carbon centers due to bromine's higher electronegativity compared to carbon.
The positioning of bromine within this chromene framework reflects the general properties of organobromine compounds, where bromine's electronegativity of 2.9 compared to carbon's 2.5 results in electrophilic character at the carbon-bromine bond. This electronegativity difference contributes to the compound's reactivity profile and potential applications in synthetic transformations. The carbon-halogen bond strength for bromine-containing compounds is approximately 72.1 kilocalories per mole, positioning it intermediate between organochlorine and organoiodine compounds in terms of bond dissociation energy.
Within the broader classification of organobromine compounds, this compound represents a sophisticated synthetic target that demonstrates the successful integration of selective bromination with heterocyclic synthesis. The reactivity of organobromine compounds resembles but is intermediate between organochlorine and organoiodine compounds, making organobromides attractive for applications requiring a compromise between reactivity and cost. This intermediate reactivity profile makes brominated chromene derivatives particularly suitable for further synthetic transformations while maintaining structural stability.
The compound's classification within organobromine chemistry also reflects the principal reactions available to organobromides, including dehydrobromination, Grignard reactions, reductive coupling, and nucleophilic substitution. These reaction possibilities establish the compound's utility as a synthetic intermediate and its potential for further structural modification. The presence of both the bromine substituent and the ester functionality provides multiple sites for chemical transformation, enhancing its value within synthetic organic chemistry applications.
Contemporary research in organobromine chemistry has increasingly focused on environmental considerations and synthetic applications, with brominated organic compounds serving diverse roles in materials science and pharmaceutical research. The classification of this compound within this framework positions it as a representative example of modern organobromine compound design, where selective functionalization enables access to complex molecular architectures with defined reactivity profiles.
Properties
IUPAC Name |
ethyl 6-bromo-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWIKUOBFMASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696253 | |
| Record name | Ethyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66670-55-1 | |
| Record name | Ethyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties:
Research has indicated that derivatives of 6-bromo-2H-chromene-3-carboxylic acid ethyl ester exhibit promising anticancer activities. For instance, studies have shown that these compounds can inhibit specific cancer cell lines, making them candidates for drug development targeting cancer therapies .
Enzyme Inhibition:
The compound has been investigated for its ability to inhibit carbonic anhydrase (CA) enzymes, which are implicated in various diseases, including cancer and glaucoma. In particular, selective inhibition of CA IX and XII has been validated as a therapeutic strategy against tumors .
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile intermediate in organic synthesis. It is used to construct complex organic molecules through various chemical reactions, including cyclization and acylation processes .
Synthesis of Natural Product Analogues:
This compound is also utilized in the synthesis of natural product analogs that could lead to the discovery of new bioactive compounds with therapeutic potential. Its structural features allow for modifications that can enhance biological activity .
Material Science
Development of Novel Materials:
In material science, this compound is explored for its potential in creating novel polymers and coatings. These materials are characterized by improved durability and chemical resistance, making them suitable for various industrial applications .
Biological Research
Studying Biological Pathways:
The compound’s ability to interact with specific enzymes makes it valuable in biological research. It aids in understanding metabolic processes and the mechanisms underlying various diseases .
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Anticancer agents targeting specific cell lines | Inhibition of cancer cell proliferation observed in vitro |
| Organic Synthesis | Intermediate for complex organic molecules | Used in cyclization and acylation reactions |
| Material Science | Development of polymers and coatings | Enhanced durability and chemical resistance noted |
| Biological Research | Investigation of enzyme interactions | Aids in understanding metabolic pathways |
Case Studies
-
Anticancer Activity Study:
A study demonstrated that several derivatives of this compound showed significant inhibition against breast cancer cell lines. The compounds were tested using standard cytotoxicity assays, revealing IC50 values comparable to established chemotherapeutics . -
Enzyme Inhibition Research:
Research focused on the inhibition of carbonic anhydrase IX by the compound demonstrated its potential as a therapeutic agent against tumors. The study employed kinetic assays to quantify enzyme inhibition, showing promising results that warrant further investigation into structure-activity relationships . -
Material Development:
An investigation into the use of this compound in polymer synthesis revealed that incorporating it into polymer matrices enhanced thermal stability and chemical resistance, making it suitable for protective coatings in industrial applications .
Mechanism of Action
The mechanism by which 6-Bromo-2H-chromene-3-carboxylic acid ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but research suggests involvement in pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Ethyl vs. Methyl Ester Derivatives
The substitution of the ester group (ethyl vs. methyl) significantly impacts physicochemical properties:
Key Observations :
- The ethyl ester derivative has a higher molecular weight (295.12 vs. 281.09) and likely improved lipophilicity compared to the methyl analog, which may enhance cell membrane permeability in biological applications .
- The free carboxylic acid derivative (6-methyl-2-oxo-2H-chromene-3-carboxylic acid) exhibits a defined melting point (165–166°C), whereas esterified analogs lack reported data, possibly due to lower crystallinity .
Bromine Substitution Patterns
Bromine position and oxidation state influence reactivity and bioactivity:
Key Observations :
- The 2-oxo (lactone) structure in coumarin derivatives enhances UV absorption and fluorescence, useful in optical applications .
- Bromine at C6 may sterically hinder electrophilic substitution reactions compared to unsubstituted coumarins .
Comparison with Heterocyclic Variants
Quinoline-Based Analogs
Quinoline derivatives share aromaticity but differ in ring structure:
Key Observations :
Indole-Based Derivatives
Indole derivatives feature a pyrrole-fused benzene system:
Key Observations :
- Indole derivatives are more electron-rich due to the pyrrole ring, enhancing π-stacking interactions in drug-receptor binding .
Biological Activity
6-Bromo-2H-chromene-3-carboxylic acid ethyl ester is a compound belonging to the chromene family, which is recognized for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H11BrO3
- Molecular Weight : 283.12 g/mol
- CAS Number : 66670-55-1
Biological Activities
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 8.3 | Inhibition of cell cycle progression |
Antimicrobial Properties
This compound also exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound can activate caspases, leading to programmed cell death in cancer cells.
- Cytokine Modulation : It inhibits the production of TNF-alpha and IL-6, key players in inflammation.
- Enzyme Inhibition : Studies suggest it may inhibit enzymes involved in inflammatory pathways, such as COX and LOX.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
Preparation Methods
Knoevenagel Condensation
The core ethyl coumarin-3-carboxylate structure is commonly synthesized via the Knoevenagel condensation reaction, which involves the condensation of salicylaldehyde derivatives with ethyl acetoacetate or diethyl malonate in the presence of a base such as piperidine or potassium carbonate.
- Reaction conditions: Reflux in ethanol or other suitable solvents.
- Catalysts: Piperidine or L-proline have been used to facilitate the reaction.
- Yields: High yields (up to 99% reported under microwave irradiation conditions) can be achieved with optimized protocols.
This step forms the ethyl coumarin-3-carboxylate intermediate, which serves as the substrate for subsequent bromination reactions.
Bromination of Ethyl Coumarin-3-carboxylate
Electrophilic Aromatic Bromination
Selective bromination at the 6-position on the coumarin ring is achieved by electrophilic aromatic substitution using bromine.
- Reagents: Bromine (Br2) dissolved in acetic acid or chloroform.
- Conditions: Room temperature or mild heating, sometimes under microwave irradiation to enhance reaction rates.
- Selectivity: The 6-position is activated due to the electronic nature of the coumarin ring, allowing regioselective bromination.
- Workup: The reaction mixture is quenched, and the product is purified by crystallization or chromatography.
This method yields ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate as a major product.
Alternative Synthetic Routes
Multi-step Synthesis via Coumarin-3-carboxylic Acid
An alternative approach involves:
- Hydrolysis of ethyl coumarin-3-carboxylate to coumarin-3-carboxylic acid using sodium hydroxide.
- Subsequent bromination of the acid derivative.
- Re-esterification to the ethyl ester if required.
This method allows for modification at the acid stage and can facilitate further functionalization.
Synthesis from 2-Amino-4-alkyl-4H-chromene-3-carbonitriles
For related chromene derivatives, bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid followed by hydrolysis has been reported, which could be adapted for the preparation of brominated chromene esters.
Reaction Parameters and Optimization
Research Findings and Analytical Data
- Structural confirmation: The compound's structure is confirmed by spectroscopic methods including IR, NMR, and crystallography. The IR spectrum shows characteristic ester carbonyl stretching around 1700 cm⁻¹ and aromatic C=C stretches.
- Crystal structures: Crystallographic data (CCDC 645580) provide detailed molecular geometry confirming bromine substitution at the 6-position.
- Reaction yields: Optimized microwave-assisted syntheses significantly improve yields and reduce reaction times compared to conventional heating.
Summary of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Formation of ethyl coumarin-3-carboxylate | Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate | Piperidine or L-proline, EtOH, reflux or microwave | High yield, core scaffold formed |
| Bromination | Electrophilic substitution with bromine | Br2 in acetic acid or CHCl3, mild heating | Selective 6-bromo substitution |
| Hydrolysis (optional) | Conversion of ester to acid | NaOH aqueous solution | Enables further functionalization |
| Re-esterification (optional) | Conversion of acid back to ester | SOCl2 then ethanol | For derivatization or purification |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 6-Bromo-2H-chromene-3-carboxylic acid ethyl ester, and how is bromination regioselectivity optimized?
- Methodological Answer : The synthesis typically involves bromination of chromene precursors followed by esterification. For example, bromination of chromene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature) to enhance regioselectivity . Esterification is then performed via acid-catalyzed reactions with ethanol. Optimization of bromination regioselectivity may involve adjusting steric/electronic effects of substituents or using directing groups on the chromene core.
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity thresholds) is standard for purity assessment . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the ethyl ester group (δ ~4.2 ppm for -OCH₂CH₃) and bromine substitution on the aromatic ring. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks) .
Q. How does the ethyl ester group influence solubility and reactivity compared to carboxylic acid derivatives?
- Methodological Answer : The ethyl ester enhances lipophilicity, improving membrane permeability in biological assays. Reactivity differences arise in hydrolysis studies: ester derivatives are less acidic than carboxylic acids, requiring basic conditions (e.g., NaOH/EtOH) for saponification. Comparative solubility can be quantified via logP measurements or shake-flask methods .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal structure of brominated chromene derivatives, and how do they impact material properties?
- Methodological Answer : X-ray crystallography reveals hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) and π-π stacking in related compounds. For example, 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid forms dimers via O–H⋯O bonds, influencing melting points and crystallinity . Computational tools like Mercury software can map these interactions for property prediction.
Q. How can computational models predict the bioactivity of this compound against specific molecular targets?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using AutoDock Vina) evaluate binding affinities to targets like kinases or GPCRs. For instance, chromene derivatives show affinity for DNA gyrase in antibacterial studies, guided by bromine's electronegativity and steric bulk .
Q. What strategies mitigate side reactions during functionalization of the chromene core (e.g., nitration or cross-coupling)?
- Methodological Answer : Protecting groups (e.g., acetyl for -OH) prevent undesired side reactions during nitration. For Suzuki-Miyaura cross-coupling, palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems (e.g., XPhos) enhance selectivity for C–Br bonds over ester groups. Reaction monitoring via TLC or in-situ IR ensures controlled progression .
Q. How do structural modifications (e.g., halogen substitution or ester chain length) alter pharmacokinetic properties in preclinical studies?
- Methodological Answer : Comparative in vivo studies in model organisms (e.g., rodents) assess bioavailability and metabolism. Bromine increases metabolic stability compared to chlorine, while longer ester chains (e.g., propyl vs. ethyl) prolong half-life due to reduced esterase cleavage. LC-MS/MS quantifies plasma concentrations and metabolite profiles .
Data Contradictions and Validation
- vs. 13 : While emphasizes bromination as a key step, highlights methoxy-substituted chromene derivatives, suggesting divergent synthetic priorities. Researchers should validate routes via intermediate characterization (e.g., GC-MS for reaction mixtures).
- vs. 14 : notes enhanced solubility from diethylamino groups in indole derivatives, whereas focuses on carboxylic acid dimers. Cross-referencing solubility data with Hansen parameters is recommended.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
